2-Cyclopropyl-2-hydroxyacetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropyl-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-4(5(7)8)3-1-2-3/h3-4,6H,1-2H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYFYSOUPAKFHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201303142 | |
| Record name | α-Hydroxycyclopropaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201303142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5617-84-5 | |
| Record name | α-Hydroxycyclopropaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5617-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Hydroxycyclopropaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201303142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclopropyl-2-hydroxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Overview of Alpha Hydroxy Acids As Key Structural Motifs in Chemical Synthesis
Alpha-hydroxy acids (AHAs) are a class of carboxylic acids distinguished by the presence of a hydroxyl group on the carbon atom adjacent to the carboxyl group. wikipedia.org This arrangement imparts a unique reactivity and functionality that has made them invaluable in various domains of chemical synthesis. Common examples of AHAs include glycolic acid, lactic acid, and mandelic acid. wikipedia.org
Industrially, AHAs serve as crucial precursors in the synthesis of a wide array of compounds. wikipedia.org For instance, they can be used to produce biodegradable polymers like poly(lactic acid) (PLA) and poly(glycolic acid) (PGA), which have found extensive applications in medicine as materials for sutures, drug delivery systems, and implants. wikipedia.org Furthermore, the oxidative cleavage of AHAs provides a synthetic route to aldehydes. wikipedia.org
Several synthetic strategies are employed to produce AHAs. A common method involves the hydrolysis of α-halocarboxylic acids. wikipedia.org Another well-established route is the addition of hydrogen cyanide to an aldehyde or ketone, forming a cyanohydrin intermediate that is subsequently hydrolyzed to the corresponding AHA. wikipedia.org More contemporary methods include the chemoenzymatic conversion of glycerol (B35011) to lactic and glycolic acid and the palladium-catalyzed alkylation of lactic acid. nih.govrsc.org
Significance of Cyclopropyl Substructures in Modern Organic Chemistry and Materials Science
The cyclopropyl (B3062369) group, a three-membered carbon ring, is the smallest carbocycle and possesses unique structural and electronic properties that make it a highly desirable feature in modern organic chemistry and materials science. chemenu.com Its strained ring structure, with C-C-C bond angles of 60°, results in bent bonds and significant ring strain, leading to chemical reactivity that is distinct from acyclic or larger cyclic alkanes.
In medicinal chemistry, the incorporation of a cyclopropyl group can profoundly influence a molecule's biological activity and pharmacokinetic properties. It is often used to increase metabolic stability, enhance potency, and improve the binding affinity of a drug candidate to its target. chemenu.com The rigid nature of the cyclopropyl ring can also lock a molecule into a specific conformation, which is crucial for interacting with biological receptors. chemenu.com Consequently, cyclopropane (B1198618) rings are found in a variety of FDA-approved drugs for treating a range of conditions, including those affecting the cardiovascular and central nervous systems, as well as cancers and autoimmune diseases. chemenu.com
The synthesis of cyclopropane-containing molecules has been a subject of intense research, leading to the development of various methodologies. These include chemoenzymatic and biocatalytic approaches, which offer high stereoselectivity in the formation of chiral cyclopropane derivatives. utdallas.edunih.gov Engineered enzymes, for instance, have been utilized for the stereoselective cyclopropanation of olefins. acs.org
Rationale for Dedicated Academic Research on 2 Cyclopropyl 2 Hydroxyacetic Acid and Its Derivatives
The dedicated academic research on 2-Cyclopropyl-2-hydroxyacetic acid and its derivatives stems from its potential as a versatile chiral building block for the synthesis of more complex and biologically active molecules. The combination of the reactive alpha-hydroxy acid moiety and the unique conformational and electronic properties of the cyclopropyl (B3062369) group makes this compound a highly attractive synthon.
The enantiomers of this compound, (R)-2-Cyclopropyl-2-hydroxyacetic acid and (S)-2-Cyclopropyl-2-hydroxyacetic acid, are of particular interest as they provide access to stereochemically defined structures. bldpharm.comlabcompare.comsynthonix.com This is critical in drug discovery and development, where the biological activity of a molecule is often dependent on its specific stereochemistry.
Research is focused on developing efficient and stereoselective synthetic routes to these enantiopure compounds. Biocatalytic strategies, for example, are being explored to achieve high enantiomeric excess. utdallas.edu The resulting optically active cyclopropane (B1198618) derivatives can then be further elaborated into a diverse library of chiral scaffolds for medicinal chemistry applications. nih.gov The investigation of derivatives, such as 2-cyclopropyl-2-hydroxy-2-phenylacetic acid, highlights the efforts to create a range of building blocks with varied steric and electronic properties.
Scope and Objectives of the Comprehensive Research Outline
Enantioselective and Stereoselective Synthesis Strategies for Alpha-Hydroxy Acids
The asymmetric synthesis of α-hydroxy acids, which are crucial chiral synthons, is a significant area of research. Methodologies have evolved to provide high levels of stereocontrol, enabling access to enantiomerically pure compounds. These strategies can be broadly categorized into those that utilize stoichiometric chiral auxiliaries to direct transformations and those that employ substoichiometric amounts of chiral catalysts.
Chiral Auxiliary-Mediated Approaches to Alpha-Hydroxy Acids
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. williams.edu After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. This approach is well-established due to its reliability and the predictable nature of the stereochemical induction. williams.edunih.gov
A foundational strategy for preparing chiral α-hydroxy acids involves the use of chiral 1,3-dioxolan-4-ones as templates. These heterocyclic systems are typically synthesized by the condensation of an α-hydroxy acid with an aldehyde, such as pivalaldehyde, often catalyzed by a Lewis acid. nih.govresearchgate.net This reaction creates a new stereogenic center at the C-2 position of the dioxolanone ring, which serves to "store" the stereochemical information of the original α-hydroxy acid during subsequent reactions. nih.gov
The resulting 2-tert-butyl-5-substituted-1,3-dioxolanones can be purified to obtain a single diastereomer. researchgate.net The enolates derived from these chiral dioxolanones can then undergo reactions with high diastereoselectivity. nih.gov
Once the chiral template is formed, the next crucial step is often an alkylation reaction. The enolate of the chiral auxiliary-appended substrate is generated using a strong base, and its subsequent reaction with an electrophile proceeds with high diastereoselectivity, controlled by the steric and electronic properties of the auxiliary.
A prominent example is the alkylation of Evans-type chiral oxazolidinones. acs.org For instance, N-acyl oxazolidinones, such as those derived from glycolic acid, can be deprotonated with bases like sodium bis(trimethylsilyl)amide (NaHMDS) to form a rigid (Z)-enolate. williams.eduacs.org This enolate reacts with alkyl halides preferentially from the face opposite the bulky substituent on the oxazolidinone ring, leading to high diastereoselectivity. williams.edu Yields for these alkylations are often in the range of 70-85%, with diastereomeric ratios frequently exceeding 98:2. acs.orgacs.org After alkylation, the auxiliary can be cleaved hydrolytically to yield the desired α-hydroxy carboxylic acid. williams.edu
Similarly, the enolates of the chiral 1,3-dioxolan-4-ones described previously react with various electrophiles, including alkyl halides, with a high degree of stereocontrol to create α-branched α-hydroxy carboxylic acids. nih.govresearchgate.net
| Chiral Auxiliary | Base | Electrophile | Yield (%) | Diastereoselectivity (dr) | Reference |
|---|---|---|---|---|---|
| 4-Benzyl-2-oxazolidinone | NaHMDS | Allyl iodide | ~70 | 98:2 | williams.edu |
| (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone Glycolate | NaHMDS | Allyl iodide | 84 | >98:2 | acs.org |
| (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone Glycolate | NaHMDS | Cinnamyl bromide | 72 | >98:2 | acs.org |
| D-Mannitol-derived Oxazolidin-2-one | LiHMDS | Benzyl (B1604629) bromide | 94 | 97:3 | researchgate.net |
Catalytic Asymmetric Syntheses
Catalytic methods offer a more atom-economical approach to asymmetric synthesis, as only a small amount of a chiral catalyst is needed to generate large quantities of an enantiomerically enriched product.
Asymmetric phase-transfer catalysis (PTC) is a powerful technique for synthesizing chiral molecules. youtube.com This method involves the use of a chiral catalyst to transport a reactant from one phase (e.g., aqueous) to another (e.g., organic), where the reaction occurs. youtube.com
A notable application is the highly enantioselective alkylation of 5H-oxazol-4-ones to produce dialkylated α-hydroxy carboxylic acids. nih.gov These oxazolones serve as α-hydroxy ester surrogates. fao.org In the presence of an L-tert-leucine-derived urea-ammonium salt as the phase-transfer catalyst, these substrates can be alkylated with various benzyl and allylic bromides. nih.gov This approach is significant as it represents the first use of an L-amino acid-derived urea-ammonium salt as a highly efficient phase-transfer catalyst, affording products with enantiomeric excesses ranging from 83% to over 99%. nih.gov
| Substrate (5H-oxazol-4-one) | Electrophile | Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| 2,5-Diphenyl-5H-oxazol-4-one | Benzyl bromide | L-tert-leucine-derived urea-ammonium salt | 96 | 90 | nih.gov |
| 5-Methyl-2-phenyl-5H-oxazol-4-one | Benzyl bromide | L-tert-leucine-derived urea-ammonium salt | 99 | 83 | nih.gov |
| 5-Methyl-2-phenyl-5H-oxazol-4-one | Allyl bromide | L-tert-leucine-derived urea-ammonium salt | 99 | 90 | nih.gov |
| 5-Butyl-2-phenyl-5H-oxazol-4-one | (E)-Cinnamyl bromide | L-tert-leucine-derived urea-ammonium salt | 95 | 97 | nih.gov |
Transition-metal-catalyzed C–H bond functionalization has become a powerful tool for forming carbon-carbon bonds. Palladium-catalyzed reactions, in particular, have been developed for the arylation and alkylation of C(sp³)–H bonds.
This strategy can be applied to the synthesis of chiral α-hydroxy acids starting from readily available precursors like lactic acid. The methodology employs a directing group, such as 8-aminoquinoline (B160924), which is attached to the carboxylic acid substrate. nih.gov This auxiliary directs the palladium catalyst to selectively activate a specific β-C(sp³)–H bond. The reaction of these substrates with aryl or alkyl iodides in the presence of a palladium acetate (B1210297) catalyst and a base leads to the functionalized product. nih.gov For the alkylation of C(sp³)–H bonds, 8-aminoquinoline has been identified as the optimal auxiliary, providing good results for the synthesis of complex α-hydroxy acid derivatives. nih.gov
Organocatalysis in Stereogenic Carboxylic Acid Synthesis
The asymmetric synthesis of α-stereogenic carboxylic acids is a significant area of research, with organocatalysis emerging as a powerful tool. rsc.org This approach avoids the use of metal catalysts, offering a greener and often more cost-effective alternative. Chiral organic molecules, such as proline and its derivatives, can effectively catalyze the formation of chiral centers with high enantioselectivity. researchgate.net
Recent advancements have focused on the direct catalytic asymmetric functionalization of substituted carboxylic acids and the use of α-keto acids as prochiral electrophiles. rsc.orgbohrium.com For instance, organocatalytic aldol-type additions to α-keto acids can produce α-substituted chiral carboxylic acids with high enantioselectivity. bohrium.com The development of highly acidic Brønsted acids as organocatalysts has further expanded the scope of these transformations, enabling the activation of weakly basic substrates to generate complex chiral molecules. researchgate.net
Table 1: Organocatalytic Approaches to α-Stereogenic Carboxylic Acids
| Reaction Type | Catalyst Type | Key Features |
|---|---|---|
| Aldol-type Addition | Proline derivatives | High enantioselectivity for α-hydroxy acids. bohrium.com |
| Mannich-type Addition | Boron-based catalysts | Produces α-chiral carboxylic acids with various substituents. bohrium.com |
Copper-Catalyzed Stereospecific Borylation/Cyclization Sequences for α-Hydroxy Cyclopropylboronates
A novel and stereospecific method for preparing enantioenriched α-hydroxy cyclopropylboronates involves a copper(I)-catalyzed borylation of allylic epoxides. researchgate.netnih.gov This reaction utilizes an inexpensive copper(I) salt and a commercially available phosphine (B1218219) ligand to achieve high diastereocontrol, allowing for the selective preparation of different diastereomers. researchgate.netnih.gov The resulting α-hydroxy cyclopropylboronates are versatile intermediates, as the carbon-boron bond can be further functionalized to access a variety of enantiomerically enriched trisubstituted cyclopropanes. researchgate.netnih.gov
The copper-catalyzed borylative cyclization of unsaturated compounds is a powerful strategy for creating boron-containing carbocycles and heterocycles. mdpi.com For example, the borylative cyclization of enone-tethered cyclohexadienones using a copper(I) catalyst and a chiral bisphosphine ligand, (S)-SEGPHOS, yields products with high enantioselectivity. mdpi.com Similarly, a copper(I)-catalyzed borylative annulation of cyclic 1,3-dione-tethered 1,3-enynes produces highly functionalized chiral octahydropentalenes with four contiguous stereocenters in excellent enantioselectivity, particularly when a BPE-ligand is used. nih.gov
Table 2: Copper-Catalyzed Synthesis of Cyclopropyl (B3062369) Structures
| Substrate | Catalyst System | Product | Stereoselectivity |
|---|---|---|---|
| Allylic Epoxides | Cu(I) salt / phosphine ligand | α-Hydroxy cyclopropylboronates | High diastereocontrol. researchgate.netnih.gov |
| Enone-tethered Cyclohexadienones | Cu(I) / (S)-SEGPHOS | Boron-containing cycloadducts | High enantioselectivity. mdpi.com |
Enzymatic Approaches for Enantiomerically Pure Alpha-Hydroxy Acids
Enzymatic methods offer a highly selective and environmentally friendly route to enantiomerically pure α-hydroxy acids. researchgate.net These biocatalytic approaches often operate under mild conditions and can achieve high levels of stereochemical control. nih.gov
Glyoxalase-Based Methodologies
The glyoxalase system, comprising the enzymes glyoxalase I and glyoxalase II, provides a toolbox for the enantioselective synthesis of α-hydroxy carboxylic acids. rsc.org This system converts α-oxoaldehydes into the corresponding α-hydroxy acids. nih.gov Specifically, glyoxalase I and II can be used to produce D-α-hydroxy carboxylic acids (D-αHCAs) from glyoxals with high yields and enantiomeric excess. rsc.org
A complementary approach utilizes the glutathione-independent human glyoxalase DJ-1 for the enantioselective synthesis of L-α-hydroxy carboxylic acids (L-αHCAs) through an enzymatic intramolecular Cannizzaro reaction of (hetero)aryl glyoxals. rsc.orgrsc.org This dual-enzyme strategy allows for the scalable and operationally simple production of both enantiomers of α-hydroxy acids with moderate to excellent yields and consistently high enantioselectivity. rsc.org
Stereochemical Control via Biocatalysis
Biocatalysis provides exceptional stereochemical control in the synthesis of chiral compounds. nih.gov For the production of enantiopure α-hydroxy acids, various enzymatic strategies have been developed. One such method is the deracemization of racemic 2-hydroxy acids using a three-enzyme cascade system in a single recombinant E. coli strain. nih.gov This system involves the (S)-selective oxidation of one enantiomer to an α-keto acid, followed by the (R)-selective reduction of the keto acid back to the opposite enantiomer, achieving high conversion and enantiomeric excess. nih.gov
Other biocatalytic methods include the enantioselective hydrolysis of racemic cyanohydrins by nitrilases and the asymmetric reduction of α-keto acids. researchgate.net Lipases, dehydrogenases, and esterases have also been employed for the enantioselective synthesis of α-hydroxy acids from various precursors. rsc.org These enzymatic routes often present advantages over traditional chemical methods, such as avoiding the need for expensive and complex catalysts and operating under milder reaction conditions. rsc.orgnih.gov
Asymmetric Cyclopropanation Routes to Alpha-Hydroxy Cyclopropyl Systems
The direct formation of the cyclopropane (B1198618) ring with simultaneous control of stereochemistry is a key strategy for accessing α-hydroxy cyclopropyl systems. Asymmetric cyclopropanation reactions have been developed using various catalytic systems.
Michael Initiated Ring Closure (MIRC) Reactions for Cyclopropane Formation
The Michael Initiated Ring Closure (MIRC) reaction is a versatile and efficient method for constructing cyclopropane rings with high enantioselectivity. rsc.orgrsc.org This reaction involves a Michael addition followed by an intramolecular cyclization. rsc.org MIRC reactions can be broadly categorized into two types: Type I, where the leaving group is on the electrophilic substrate, and Type II, where the leaving group is on the nucleophile. rsc.org
A variety of nucleophiles, including enolates, and electrophiles can be employed in these reactions. rsc.orgnih.gov The stereoselectivity of the MIRC reaction can be controlled by using chiral substrates, chiral nucleophiles, or chiral catalysts. rsc.orgrsc.org This method has proven effective for the synthesis of dinitrile-substituted cyclopropanes and other functionalized cyclopropane derivatives under mild, transition-metal-free conditions. nih.gov The reaction proceeds through a tandem Michael-type addition and subsequent intramolecular nucleophilic substitution. nih.gov
Table 3: Compounds Mentioned
| Compound Name |
|---|
| This compound |
| α-Stereogenic carboxylic acids |
| α-Hydroxy acids |
| α-Amino acids |
| α-Keto acids |
| Proline |
| α-Hydroxy cyclopropylboronates |
| Allylic epoxides |
| (S)-SEGPHOS |
| BPE-ligand |
| D-α-hydroxy carboxylic acids (D-αHCAs) |
| L-α-hydroxy carboxylic acids (L-αHCAs) |
| Glyoxals |
| Glutathione |
Rhodium(II)-Stabilized Vinylcarbenoid Cyclopropanation with Chiral Auxiliaries
A powerful method for asymmetric cyclopropanation involves the use of rhodium(II) catalysts to decompose vinyldiazoacetates. This process generates a rhodium-stabilized vinylcarbenoid intermediate. The stereochemical outcome of the subsequent cyclopropanation of an olefin is controlled by a chiral auxiliary attached to the diazo compound. researcher.life Specifically, α-hydroxy esters have proven effective as chiral auxiliaries in these reactions. researcher.life The vinylcarbenoid, guided by the chiral auxiliary, reacts with an alkene to form the cyclopropane ring with a high degree of enantioselectivity. researcher.life This strategy is part of a broader class of rhodium-catalyzed reactions that can involve either the formation or rearrangement of vinyl cyclopropane systems. chemrxiv.orgnih.gov
The general mechanism involves:
Decomposition of a vinyldiazo compound by a rhodium(II) catalyst.
Formation of a rhodium-stabilized vinylcarbenoid.
Asymmetric cyclopropanation of an alkene, with stereocontrol directed by the chiral auxiliary.
This method provides a predictable and efficient route to optically active cyclopropane derivatives, which are precursors to compounds like this compound.
Wadsworth-Emmons Cyclopropanation for Diastereoselective Synthesis
The Wadsworth-Emmons cyclopropanation is a notable variation of the more common Horner-Wadsworth-Emmons olefination reaction. Instead of reacting with an aldehyde or ketone to form an alkene, a stabilized phosphonate (B1237965) anion attacks an epoxide. brayresearch.org This reaction is particularly valuable for its ability to produce substituted cyclopropyl esters, including those with quaternary carbon centers, in a highly diastereocontrolled manner. brayresearch.org The process effectively translates the stereochemistry of the starting epoxide into the final cyclopropane product. brayresearch.org
The reaction between a stabilized phosphonate ester anion and a substituted epoxide proceeds to form a cyclopropane ring, often with high diastereoselectivity. brayresearch.orgresearchgate.net Researchers have found that this method is not limited to cyclopropyl esters and can be extended to other groups with similar anion-stabilizing capabilities, such as sulfones. brayresearch.org An alternative approach involves the addition of stabilized Horner-Wadsworth-Emmons (HWE) phosphonates to 1,2-dioxines, which also yields diastereomerically pure cyclopropanes with high efficiency. acs.org
Table 1: Key Features of Wadsworth-Emmons Cyclopropanation
| Feature | Description | Reference |
|---|---|---|
| Reactants | Stabilized phosphonate anion and an epoxide. | brayresearch.org |
| Product | Substituted cyclopropane. | brayresearch.orgresearchgate.net |
| Stereocontrol | High diastereoselectivity, translating epoxide stereochemistry to the product. | brayresearch.org |
| Scope | Can be used to synthesize quaternary cyclopropyl esters and cyclopropyl sulfones. | brayresearch.org |
Cyclopropanation of Allylic Epoxides
The synthesis of cyclopropanes from allylic epoxides can be achieved through intramolecular reactions. One established method involves the α-lithiation of an epoxide, which can trigger an elimination reaction to form a carbene intermediate. ethz.ch If the starting epoxide also contains an appropriately positioned alkene (as in an allylic or homoallylic system), this carbene can undergo an intramolecular cycloaddition to form a bicyclic cyclopropane-containing structure. ethz.chorganic-chemistry.org
For instance, treatment of certain epoxides with a strong base like lithium tetramethylpiperidide (LiTMP) can induce deprotonation at the carbon atom of the epoxide ring. ethz.ch This is followed by ring-opening to generate a carbene, which is then trapped by the nearby double bond to furnish the cyclopropane ring. ethz.ch More recently, manganese-catalyzed methods have been developed for the cyclopropanation of allylic alcohols using sulfones as carbene precursors through a borrowing hydrogen strategy. nih.gov This reaction proceeds under mild conditions and tolerates a variety of substitutions on the allylic alcohol. nih.gov
Conventional and Microwave-Assisted Preparations of Alpha-Hydroxy Acid Derivatives
The α-hydroxy acid moiety is a critical component of the target molecule. Its synthesis and modification can be achieved through modern techniques that offer advantages in terms of reaction time and efficiency.
Conversion of 3-Amino-oxazolidin-2,4-diones to α-Hydroxyhydrazides
A versatile method for preparing N',N'-disubstituted α-hydroxyhydrazides, which are derivatives of α-hydroxy acids, starts from 3-amino-oxazolidin-2,4-diones. acs.org These starting materials can be synthesized in a one-pot reaction from cyanohydrins. acs.org The key conversion step is a decarbonylation reaction facilitated by a catalytic amount of sodium methoxide (B1231860) in methanol. acs.orgresearchgate.net
This transformation can be performed using either conventional heating or microwave irradiation. The microwave-assisted approach significantly reduces the reaction time from around 45 minutes to just 4.5 minutes while providing comparable or even higher yields. acs.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of α-Hydroxyhydrazides
| Method | Reaction Time | Yield Range | Reference |
|---|---|---|---|
| Conventional (Reflux) | 45 min | 63-80% | acs.org |
| Microwave-Assisted | 4.5 min | 63-91% | acs.org |
Functionalization of Pre-existing Alpha-Hydroxy Acid Scaffolds
In many synthetic strategies, it is efficient to begin with a molecule that already contains the core α-hydroxy acid structure and then introduce other desired functionalities. This concept, known as scaffold functionalization, is a cornerstone of medicinal chemistry and materials science. nih.govnih.gov A pre-existing α-hydroxy acid scaffold can be chemically modified in numerous ways. nih.gov
Two primary strategies for functionalization include:
Pre-polymerization functionalization: This involves using functional monomers, such as those containing alcohols or carboxylic acids, to build a larger structure with defined chemical properties from the outset. nih.gov
Post-polymerization functionalization: This involves modifying a polymer or a complex molecule after it has been synthesized. nih.gov
At the molecular level, a simple α-hydroxy acid can be functionalized through standard organic reactions. For example, the carboxylic acid group can be converted into esters, amides, or other derivatives, while the hydroxyl group can be etherified, acylated, or used as a directing group in subsequent reactions. This approach allows for the systematic modification of a core structure to create a library of related compounds.
General Synthetic Pathways for Cyclopropyl-Containing Carboxylic Acids
Several reliable and general methods exist for the synthesis of carboxylic acids that feature a cyclopropane ring. The choice of method often depends on the available starting materials and the desired substitution pattern on the final product.
Key synthetic strategies include:
Simmons-Smith Cyclopropanation: This is a widely used method for converting alkenes into cyclopropanes stereospecifically using a zinc carbenoid reagent (often generated from diiodomethane (B129776) and a zinc-copper couple). mdpi.com The resulting cyclopropyl group can be part of a molecule that is then converted to a carboxylic acid. The Furukawa reagent (Et₂Zn and CH₂I₂) is a common modification. mdpi.com
Hydrolysis of Cyclopropyl Cyanides: The hydrolysis of a nitrile (cyanide) group attached to a cyclopropane ring is a direct and effective method for preparing cyclopropanecarboxylic acid. orgsyn.org This can be performed under acidic or basic conditions.
Oxidation of Cyclopropyl Ketones or Aldehydes: The oxidation of a cyclopropyl methyl ketone, for instance using sodium hypobromite (B1234621) (a haloform reaction), is an excellent preparative route to the corresponding carboxylic acid. orgsyn.org
Carbene Addition to Alkenes: The reaction of an alkene with a carbene, often generated from a diazo compound in the presence of a metal catalyst (like copper or rhodium), is a fundamental approach to forming cyclopropane rings. researchgate.net If the starting alkene or the carbene contains an ester group, this can lead directly to a cyclopropanecarboxylic acid derivative.
These methods, combined with strategies for asymmetric synthesis using chiral auxiliaries or catalysts, provide robust access to a wide array of structurally diverse cyclopropyl-containing carboxylic acids. researchgate.net
Cyclodialkylation of Malonic Acid Derivatives
The malonic ester synthesis is a versatile and classical method for preparing substituted acetic acids. wikipedia.orgmasterorganicchemistry.com The core of this methodology lies in the high acidity of the α-protons of a malonic ester, such as diethyl malonate, which are flanked by two carbonyl groups. These protons can be readily removed by a moderately strong base, like sodium ethoxide, to form a stable enolate. libretexts.org This enolate acts as a potent nucleophile that can be alkylated by reacting it with an alkyl halide in a nucleophilic substitution reaction. wikipedia.orglibretexts.org
A specific adaptation of this reaction, known as the Perkin alicyclic synthesis, allows for the formation of cycloalkylcarboxylic acids through an intramolecular reaction with a dihalide. wikipedia.org To synthesize cyclopropane derivatives, a malonic acid ester is reacted with a 1,2-dihaloethane, such as 1,2-dichloroethane. The process involves a double alkylation. First, the malonic ester enolate displaces one halogen atom. A second deprotonation at the alpha-carbon, followed by an intramolecular nucleophilic attack, displaces the second halogen atom, closing the three-membered ring. wikipedia.org
A German patent outlines a process for producing cyclopropane-1,1-dicarboxylic acid derivatives by reacting a malonic acid derivative with a 1,2-dichloro compound using an alcoholate as the condensing agent. google.com This method reports achieving yields of nearly 90%. google.com The general reaction scheme is presented below:
Table 1: General Scheme for Cyclopropane Synthesis via Malonic Ester
| Step | Description |
|---|---|
| 1. Enolate Formation | A malonic ester is treated with a base (e.g., sodium ethoxide) to form a nucleophilic enolate. libretexts.org |
| 2. First Alkylation | The enolate reacts with a 1,2-dihaloethane, displacing one halide. |
| 3. Second Enolate Formation | A second equivalent of base removes the remaining acidic α-proton. |
| 4. Intramolecular Cyclization | The resulting carbanion performs an intramolecular SN2 reaction, displacing the second halide to form the cyclopropane ring. wikipedia.org |
| 5. Hydrolysis & Decarboxylation | The resulting cyclopropane-1,1-dicarboxylic ester is hydrolyzed to the dicarboxylic acid, which upon heating, undergoes decarboxylation to yield cyclopropanecarboxylic acid. libretexts.org |
To obtain the target molecule, this compound, from the cyclopropane-1,1-dicarboxylic acid ester intermediate, further steps are required. One potential route involves the selective hydrolysis and decarboxylation of one ester group to yield a cyclopropyl monoester. This can be followed by α-hydroxylation of the ester and subsequent hydrolysis to the final product. Alternatively, the intermediate 2-cyclopropyl-2-oxoacetic acid could be synthesized and then reduced to the desired 2-hydroxy derivative. nih.govutdallas.edu
Intramolecular Displacement Reactions for Cyclopropane Construction
Intramolecular displacement reactions provide a powerful and stereospecific route to cyclopropane rings. organic-chemistry.org This strategy involves generating a carbanion at a position gamma to a leaving group within the same molecule, which then undergoes a 3-exo-tet ring closure. organic-chemistry.org
One prominent example is the intramolecular cyclopropanation of unsaturated terminal epoxides. organic-chemistry.org Research has shown that treating bishomoallylic epoxides, such as 1,2-epoxy-5-hexene, with a strong, non-nucleophilic base like lithium tetramethylpiperidide (LTMP) induces an efficient cyclization to form bicyclic cyclopropanol (B106826) derivatives. organic-chemistry.org This method is noted for its high diastereoselectivity and the preservation of enantiomeric excess when starting from enantioenriched epoxides. organic-chemistry.org
Another approach involves the intramolecular cyclopropanation of unsaturated β-keto esters. nih.gov In the presence of iodine, triethylamine, and a Lewis acid, β-keto esters containing an olefin substituent can be transformed into fused cyclopropanes in a highly stereospecific manner with moderate to good yields. nih.gov The reaction proceeds through the formation of an iodonium (B1229267) ion intermediate, which is then attacked by the enolate of the β-keto ester to form the cyclopropane ring.
The synthesis of enantiopure cyclopropyl esters has also been achieved starting from biorenewable materials like (−)-levoglucosenone. rsc.org This process utilizes a base-promoted carbocyclisation of 4,5-epoxyvalerates to construct the cyclopropane ring. rsc.org These examples highlight how intramolecular displacement reactions, using precursors with appropriately placed unsaturation and leaving groups (like epoxides or halides), can be adapted to create substituted cyclopropanes that are precursors to molecules like this compound.
Synthesis of 2-Cyclopropylacrylates for Polymerization
2-Cyclopropylacrylates are valuable monomers for creating polymers with unique properties derived from the cyclopropyl group. The synthesis of these monomers often involves the construction of the cyclopropane ring onto a molecule already containing an acrylate (B77674) or a precursor functional group.
One documented synthesis involves a cyclopropanation reaction between allyl methacrylate (B99206) and ethyl diazoacetate to form 2-(2-methyl-acryloyloxymethyl)-cyclopropanecarboxylic acid ethyl ester. nih.gov This reaction produces a mixture of cis/trans isomers. The resulting monomer can be polymerized using free radical initiators. nih.gov
Table 2: Radical Polymerization of 2-(2-methyl-acryloyloxymethyl)-cyclopropanecarboxylic acid ethyl ester
| Initiator | Temperature (°C) | Result |
|---|---|---|
| AIBN (Azobisisobutyronitrile) | 65 | Successful polymerization |
| Benzopinacol | 130 | Successful polymerization |
Data sourced from a study on the radical polymerization of 2-cyclopropylacrylates. nih.gov
Another synthetic route to cyclopropyl acrylic derivatives starts from cyclopropanecarboxaldehyde (B31225). google.com A patented method describes reacting a cyclopropanecarboxaldehyde derivative with an ester, such as methyl acetate, in the presence of a base. This is followed by an elimination reaction to yield the (E)-cyclopropyl acrylic methyl ester. google.com The synthesis of acrylic esters can also be approached from acrolein, which is produced via the dehydration of glycerol (B35011). The acrolein is then oxidized to acrylic acid and subsequently esterified. google.com More recent "green" methods focus on the liquid-phase oxidation of acrolein to acrylic acid using hydrogen peroxide as the oxidant under mild conditions, catalyzed by selenium-modified microgels, achieving high yields and selectivity. maastrichtuniversity.nlrsc.org These acrylates can then serve as monomers in polymerization reactions. google.com
Reactivity Governed by the Cyclopropyl Ring Strain and Bonding Characteristics
The cyclopropane ring is characterized by significant ring strain, a consequence of its compressed C-C-C bond angles of 60°, a substantial deviation from the ideal 109.5° for sp³ hybridized carbon atoms. libretexts.orgfiveable.mewikipedia.org This angle strain, along with torsional strain from eclipsed hydrogen atoms, results in a total ring strain of approximately 27-29 kcal/mol. wikipedia.orgutexas.edu This stored energy makes the C-C bonds in cyclopropane weaker and more reactive than those in acyclic alkanes. utexas.edu The bonding in cyclopropane is often described using the Walsh model, which involves bent bonds, indicating a higher p-character in the C-C bonds. wikipedia.org This increased p-character gives the cyclopropane ring some properties akin to a double bond, influencing its reactivity towards various reagents. wikipedia.org
Ring-Opening Reactions of Cyclopropyl Moieties
The release of ring strain provides a strong thermodynamic driving force for reactions that involve the cleavage of the cyclopropane ring. The presence of both a hydroxyl (donor) and a carboxylic acid (acceptor) group on the same carbon in this compound derivatives creates a "donor-acceptor" cyclopropane system. This substitution pattern significantly polarizes and weakens the vicinal C-C bond, making these compounds particularly prone to ring-opening. nih.govresearchgate.netnih.gov
In the presence of acids, derivatives of this compound can undergo ring-opening reactions. The mechanism is often initiated by the protonation of the hydroxyl or carbonyl group, which enhances the electron-withdrawing nature of the substituent and further polarizes the cyclopropane ring. nih.gov This facilitates the cleavage of a C-C bond to form a carbocationic intermediate. nih.gov The regioselectivity of the ring-opening is influenced by the stability of the resulting carbocation. The subsequent reaction of this intermediate with a nucleophile leads to the final ring-opened product. nih.govnih.gov For instance, the acid-catalyzed hydroarylation of cyclopropyl ketones in hexafluoroisopropanol (HFIP) has been shown to proceed via a homo-conjugate addition pathway. nih.gov
Table 1: Examples of Acid-Catalyzed Ring-Opening Reactions
| Cyclopropane Derivative | Acid Catalyst | Nucleophile | Product | Reference |
| Arylcyclopropanes | Triflic Acid (TfOH) in HFIP | Arenes | Branched 1,3-diarylpropanes | nih.gov |
| Cyclopropyl ketones | Triflic Acid (TfOH) in HFIP | Electron-rich arenes | Linear 1,3-diarylpropanones | nih.gov |
| Cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene | Pyridinium p-toluenesulfonate | Alcohols | Ring-opened substituted cyclopentanes | nih.gov |
This table provides illustrative examples of acid-catalyzed ring-opening reactions of cyclopropane derivatives.
The polarized nature of donor-acceptor cyclopropanes, such as derivatives of this compound, makes them susceptible to attack by nucleophiles. researchgate.net These reactions, often termed homo-Michael additions, typically occur under neutral or basic conditions. rsc.org The attack of the nucleophile on one of the cyclopropyl carbons leads to the cleavage of the distal C-C bond, forming an enolate intermediate which is subsequently protonated. nih.gov The use of fluorinated alcohols like hexafluoroisopropanol (HFIP) has been shown to promote the nucleophilic ring-opening of donor-acceptor cyclopropanes, even with weak nucleophiles. nih.govresearchgate.net A recent approach involves the activation of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates under basic conditions, where fluoride-induced desilylation generates a phenolate (B1203915) anion, increasing the donor strength of the aryl group and facilitating ring-opening. rsc.org
Carboxylic acids containing a cyclopropane ring, particularly those with an α-carbonyl group, can undergo thermal decarboxylation that is coupled with ring-opening and rearrangement. arkat-usa.org For example, the thermal decarboxylation of 1-(cyclopropylcarbonyl) cyclopropane carboxylic acid at 120°C does not yield the expected ketone but instead produces 2-cyclopropyl-4,5-dihydrofuran. arkat-usa.org The proposed mechanism involves an initial ring-opening of the cyclopropyl moiety to form an α-allyl-β-keto acid system, which then undergoes decarboxylation and subsequent cyclization. arkat-usa.org The decarboxylation of cyclopropane carboxylic acid itself has been shown to proceed through a diradical intermediate formed by ring-opening, which then rearranges and decarboxylates. arkat-usa.org Generally, thermal decarboxylation of carboxylic acids requires special structural features, such as a double-bonded group on the α-carbon, to proceed via a cyclic elimination mechanism. libretexts.org
Table 2: Products of Thermal Decarboxylation of α-(Carbonyl)cyclopropane Carboxylic Acids
| α-(Carbonyl)cyclopropane Carboxylic Acid | Product | Reference |
| 1-(Cyclopropylcarbonyl)cyclopropane carboxylic acid | 2-Cyclopropyl-4,5-dihydrofuran | arkat-usa.org |
| α-(Phenylcarbonyl)cyclopropane carboxylic acid | 2-Phenyl-4,5-dihydrofuran (major) and Cyclopropyl phenyl ketone (minor) | arkat-usa.org |
This table shows the rearrangement products obtained from the thermal decarboxylation of specific α-(carbonyl)cyclopropane carboxylic acids.
The reactivity of donor-acceptor (D-A) cyclopropanes, a class to which derivatives of this compound belong, has been extensively studied. nih.govresearchgate.netuwo.ca The presence of vicinal electron-donating (like the hydroxyl group) and electron-withdrawing (like the carboxylic acid group) substituents facilitates ring cleavage under mild conditions, often promoted by a Lewis acid. nih.gov This cleavage generates a 1,3-dipole intermediate that can participate in a variety of cycloaddition and rearrangement reactions. nih.govacs.org Mechanistic investigations, including crossover experiments, have been crucial in developing theoretical models for these transformations. uwo.ca Electrocatalytic activation has also emerged as a method for the C(sp³)–C(sp³) cleavage of D-A cyclopropanes, leading to the formation of reactive radical cations. nih.gov
Cycloaddition Reactions of Cyclopropane-Containing Compounds
While specific cycloaddition reactions involving this compound derivatives are not extensively documented in readily available literature, the behavior of related vinylcyclopropane (B126155) systems provides significant insight. Vinylcyclopropanes are known to undergo thermal and metal-catalyzed rearrangements to form cyclopentenes. researchgate.net This transformation, formally a researchgate.netnih.gov-sigmatropic shift, can be considered a type of cycloaddition where the cyclopropane C-C bond adds across the double bond. For a derivative of this compound to undergo such a reaction, the carboxyl or hydroxyl group would first need to be converted into a vinyl group. The reaction proceeds through a diradical intermediate or a concerted pericyclic transition state, with the relief of ring strain being a primary driving force.
Rearrangement Processes of Cyclopropyl Systems (e.g., Cyclopropylcarbinyl Cation Rearrangements)
The generation of a carbocation on the carbon atom adjacent to a cyclopropane ring leads to the well-studied cyclopropylcarbinyl cation rearrangement. rsc.org This cation is notoriously unstable and rapidly rearranges to more stable homoallylic or cyclobutyl cations. nih.govrsc.org In the context of this compound derivatives, such as its esters, solvolysis reactions can trigger the formation of a cyclopropylcarbinyl cation.
The departure of a leaving group (e.g., from an esterified hydroxyl group) or protonation of the hydroxyl group followed by loss of water can initiate this rearrangement. The resulting homoallylic acetate from the rearrangement of a 2-arylcyclopropylcarbinyl acetate showcases this phenomenon. rsc.org This process is of significant interest in synthetic chemistry as it allows for the construction of complex molecular skeletons from readily available cyclopropyl precursors. rsc.org The nature of the substituents on the cyclopropane ring and the reaction conditions can influence the product distribution between homoallylic and cyclobutyl derivatives.
Chemical Transformations of the Alpha-Hydroxy Acid Functional Group
The alpha-hydroxy acid moiety of this compound presents a versatile platform for a variety of chemical transformations.
Esterification and Amidation Reactivity
The carboxylic acid group of this compound readily undergoes esterification with various alcohols under acidic conditions or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org Similarly, amidation can be achieved by reacting the carboxylic acid with amines, often facilitated by coupling agents to form an amide bond. libretexts.org These reactions are fundamental in organic synthesis for the protection of the carboxylic acid or for the introduction of new functional groups.
Enzyme-catalyzed reactions offer a high degree of stereoselectivity. For instance, lipases, such as that from Rhizopus oryzae, can catalyze the stereospecific esterification of related 2-monoradylglycerols, demonstrating the potential for enantioselective transformations of this compound. researchgate.net
| Transformation | Reagents and Conditions | Product Type | Key Features |
|---|---|---|---|
| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (R-COOR') | Equilibrium-controlled reaction. |
| Esterification | Alcohol (R'-OH), DCC | Ester (R-COOR') | Mild conditions, good for sensitive substrates. |
| Amidation | Amine (R'-NH₂), DCC or other coupling agents | Amide (R-CONHR') | Formation of a stable amide bond. |
| Enzymatic Esterification | Alcohol (R'-OH), Lipase | Chiral Ester | High stereoselectivity possible. researchgate.net |
Redox Chemistry of the Hydroxyl and Carboxyl Functions
The hydroxyl and carboxyl groups of this compound can undergo independent redox transformations. The secondary hydroxyl group can be oxidized to a ketone, yielding 2-cyclopropyl-2-oxoacetic acid. bldpharm.comchemicalbook.comsigmaaldrich.comhsppharma.com This oxidation can be achieved using a variety of oxidizing agents.
Conversely, the carboxylic acid can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) in tetrahydrofuran (B95107) (THF) are effective for this transformation, which proceeds through an aldehyde intermediate that is further reduced in situ. libretexts.orgchemguide.co.uk The use of red phosphorus and hydroiodic acid (HI) can reduce the carboxylic acid all the way to an alkane. doubtnut.com
| Functional Group | Transformation | Reagents | Product |
|---|---|---|---|
| Hydroxyl | Oxidation | e.g., PCC, Swern oxidation | 2-Cyclopropyl-2-oxoacetic acid |
| Carboxyl | Reduction | LiAlH₄ then H₃O⁺ | 1-Cyclopropyl-1,2-ethanediol |
| Carboxyl | Reduction | BH₃·THF then H₃O⁺ | 1-Cyclopropyl-1,2-ethanediol |
| Carboxyl | Reduction | Red P, HI | Ethylcyclopropane |
Stereochemical Control during Functionalization at the Alpha-Carbon
The stereogenic center at the alpha-carbon presents opportunities for stereocontrolled reactions. The synthesis of chiral alpha-hydroxy acids can be achieved through methods like palladium-catalyzed C(sp³)–H alkylation of lactic acid derivatives, which could be adapted for the synthesis of derivatives of this compound. rsc.org
Furthermore, the existing stereocenter can direct the stereochemical outcome of reactions on adjacent functional groups. For example, in alkenyl cyclopropyl carbinol derivatives, the hydroxyl group can direct the diastereoselective Simmons-Smith cyclopropanation and vanadium-catalyzed epoxidation of the double bond, leading to the formation of a single diastereomer. nih.gov This highlights the ability of the cyclopropyl carbinol moiety to control the facial selectivity of reactions.
Synergistic Effects of Cyclopropyl and Hydroxyl/Carboxyl Groups on Reactivity
This intramolecular hydrogen bonding can also impact the reactivity of the functional groups. For instance, it can modulate the nucleophilicity of the hydroxyl oxygen and the electrophilicity of the carboxyl carbon. The rigid structure of the cyclopropane ring, in conjunction with the directing effect of the hydroxyl group, plays a crucial role in controlling the stereochemistry of reactions, as seen in diastereoselective cyclopropanation and epoxidation reactions. nih.gov
Inductive and Steric Influences on Reaction Pathways
The reaction pathways of derivatives of this compound are significantly modulated by inductive and steric effects. The cyclopropyl group itself is a potent electron-donating group, capable of stabilizing an adjacent positive charge, a characteristic that plays a central role in reactions proceeding through carbocationic intermediates.
In reactions such as solvolysis, where a leaving group at the C2 position departs to form a carbocation, the rate of reaction is highly sensitive to the electronic nature of substituents on both the cyclopropyl ring and any other groups attached to C2. For instance, in the solvolysis of cyclopropylcarbinyl systems, which are structurally analogous to derivatives of this compound, the cyclopropyl group is more effective at stabilizing an adjacent positive charge than a phenyl group. This is reflected in the significantly faster solvolysis rates of cyclopropylcarbinyl tosylates compared to their isobutyl counterparts.
The influence of substituents can be quantitatively assessed using linear free energy relationships, such as the Hammett equation. A study on the solvolysis of a series of aryl-substituted cyclopropylcarbinyl p-nitrobenzoates revealed a ρ+ value of -2.76. This negative value indicates that electron-donating groups on the aryl substituent accelerate the reaction by stabilizing the developing positive charge at the reaction center.
The solvent also plays a crucial role, influencing the reaction pathway through its ionizing power and nucleophilicity. The extended Grunwald-Winstein equation can be used to dissect these solvent effects. For the solvolysis of cyclopropylcarbinyl bromide, the sensitivity to solvent nucleophilicity (l) is 0.42, and the sensitivity to solvent ionizing power (m) is 0.75. nih.gov These values suggest a mechanism involving a rate-determining ionization step with significant nucleophilic participation from the solvent in stabilizing the incipient carbocation. nih.gov
Steric factors also exert a considerable influence on the reaction pathways. The bulk of the substituents on the cyclopropyl ring or at the C2 position can hinder the approach of a nucleophile, thereby affecting the rate and outcome of the reaction. In some cases, steric hindrance can favor rearrangement reactions over direct substitution.
The interplay of these effects determines the product distribution in reactions of this compound derivatives. For example, in acid-catalyzed ring-opening reactions of cyclopropyl carbinols, the substitution pattern dictates whether the reaction proceeds via a direct nucleophilic attack or through a rearranged homoallylic carbocation.
Table 1: Relative Solvolysis Rates of Various Carbinyl Systems
| Substrate | Leaving Group | Relative Rate (k_rel) |
| Isobutyl | Tosylate | 1 |
| Cyclopropylcarbinyl | Tosylate | ~1,000,000 |
| Phenylcarbinyl | p-Nitrobenzoate | Varies with aryl substituent |
| Cyclopropylcarbinyl | p-Nitrobenzoate | Varies with cyclopropyl substituent |
This table illustrates the significant rate enhancement provided by the cyclopropyl group in solvolysis reactions compared to a simple alkyl group. The exact rates for phenyl and cyclopropylcarbinyl p-nitrobenzoates depend on the specific substituents.
Conformationally Restricted Reactivity
The reactivity of this compound derivatives is not only governed by inductive and steric effects but is also intricately linked to the molecule's conformation. The rigid nature of the cyclopropane ring imposes significant conformational constraints, which in turn dictate the stereoelectronic requirements for certain reaction pathways.
The most stable conformation of a cyclopropylcarbinyl system is the "bisected" conformation, where the C-H bond of the carbinyl carbon is eclipsed with the plane of the cyclopropane ring. This alignment allows for maximum overlap between the p-orbital of the developing carbocation and the Walsh orbitals of the cyclopropane ring, leading to effective stabilization. In the "perpendicular" conformation, this overlap is minimized, and the stabilizing effect of the cyclopropyl group is significantly reduced.
This conformational preference has profound implications for reactivity. Reactions that proceed through a carbocationic intermediate will be most facile when the molecule can readily adopt the bisected conformation. Any structural features that lock the molecule into a perpendicular-like conformation will retard the reaction rate.
The stereochemistry of the starting material and the conformational constraints of the transition state can also influence the stereochemical outcome of the reaction. For instance, the ring-opening of cyclopropylcarbinyl cations is a highly stereospecific process. The stereochemistry of the products is dependent on the conformation of the carbocation intermediate and the trajectory of the incoming nucleophile.
In the context of this compound derivatives, the relative orientation of the cyclopropyl ring, the hydroxyl group, and the carboxylic acid group will influence the ease of formation of a carbocation at the C2 position. Computational studies and NMR spectroscopic analysis are valuable tools for understanding the preferred conformations and the energy barriers to rotation around the bond connecting the cyclopropyl ring and the chiral center. nih.govnih.gov These studies can help rationalize the observed reactivity and stereoselectivity in reactions of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of this compound, offering deep insights into its proton and carbon framework.
Proton (1H) NMR spectroscopy is instrumental in identifying the different types of protons and their respective chemical environments within the this compound molecule. The spectrum provides characteristic signals for the cyclopropyl ring protons, the methine proton adjacent to the hydroxyl and carboxyl groups, and the hydroxyl and carboxylic acid protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the oxygen atoms, causing the methine proton to appear at a lower field.
Quantitative 1H NMR (qNMR) can be employed for the precise determination of the purity of this compound. researchgate.net By integrating the area of a specific, well-resolved proton signal of the analyte and comparing it to the signal of a certified internal standard of known concentration, the absolute quantity of the compound can be calculated. researchgate.netmdpi.com This method is valued for its accuracy and directness, as it does not require a calibration curve specific to the analyte. mdpi.com For accurate quantification, a well-resolved signal, such as the methine proton, is often chosen. mdpi.com
Table 1: 1H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|
| Cyclopropyl CH | ~1.0-1.2 | Multiplet |
| Cyclopropyl CH2 | ~0.4-0.8 | Multiplet |
| α-CH | ~3.8-4.0 | Singlet/Doublet |
| OH | Variable | Broad Singlet |
| COOH | Variable | Broad Singlet |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration.
Carbon-13 (13C) NMR spectroscopy complements 1H NMR by providing a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the 13C NMR spectrum. This allows for the unambiguous identification of the carboxyl carbon, the α-carbon bearing the hydroxyl group, and the carbons of the cyclopropyl ring. The chemical shifts of these carbons provide valuable information about their electronic environment.
Table 2: 13C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ) ppm |
|---|---|
| C=O (Carboxyl) | ~175-180 |
| C-OH (α-carbon) | ~70-75 |
| CH (Cyclopropyl) | ~10-15 |
| CH2 (Cyclopropyl) | ~0-5 |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration.
To definitively establish the connectivity between protons and carbons, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (1H-1H) couplings within the molecule. emerypharma.comsdsu.edu For this compound, COSY spectra would show correlations between the methine proton of the cyclopropyl ring and the adjacent methylene (B1212753) protons, confirming the integrity of the cyclopropyl group. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence) : This technique maps direct one-bond correlations between protons and the carbons they are attached to. columbia.eduepfl.ch It allows for the unambiguous assignment of the 1H signals to their corresponding 13C signals. columbia.edu For instance, the signal for the α-proton would show a cross-peak with the signal for the α-carbon.
For chiral molecules like this compound, determining the enantiomeric excess (ee) is crucial. A common NMR method involves the use of a chiral derivatizing agent (CDA). The CDA reacts with both enantiomers of the analyte to form a pair of diastereomers. These diastereomers have distinct NMR spectra, allowing for the integration of specific signals for each diastereomer. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original sample. An example of a CDA that could be used for this purpose is (S)-(+)-N-acetylphenylglycineboronic acid, which is known to react with 1,2-diols to form cyclic boronic esters with distinguishable 1H NMR spectra. nih.gov
The quantification of hydroxyl groups can be achieved by converting them into trimethylsilyl (B98337) (TMS) ethers through a reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trimethylchlorosilane (TMCS). In the 1H NMR spectrum of the resulting derivative, the protons of the TMS group give a sharp, well-defined singlet. By comparing the integral of this signal to the integral of a known internal standard, the number of hydroxyl groups per molecule can be accurately determined. This method is particularly useful for confirming the presence and quantity of the hydroxyl functionality in this compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectrometry, provide valuable information about the functional groups present in this compound by probing their characteristic vibrational modes.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and carbon-oxygen (C-O) functional groups. The O-H stretching vibration of the carboxylic acid and the alcohol group appears as a very broad band in the region of 2500-3500 cm-1. shout.education The C=O stretching of the carboxylic acid gives rise to a strong, sharp peak typically found around 1700-1730 cm-1. shout.education The C-O stretching vibration is observed in the fingerprint region, usually between 1210 and 1320 cm-1.
Raman spectrometry, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. The selection rules for Raman are different from those for IR, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy would also be sensitive to the C=O and C-C bond vibrations.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) |
|---|---|---|
| O-H (Carboxylic Acid & Alcohol) | Stretching | 2500-3500 (broad) |
| C-H (Cyclopropyl & Methine) | Stretching | 2850-3000 |
| C=O (Carboxylic Acid) | Stretching | 1700-1730 |
| C-O (Acid & Alcohol) | Stretching | 1210-1320 |
Note: Wavenumbers are approximate and can be influenced by factors such as phase (solid, liquid) and intermolecular interactions.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound.
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. For this compound (C₅H₈O₃), the predicted monoisotopic mass is 116.04734 Da. uni.lu HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass.
The table below shows predicted collision cross-section (CCS) values for different adducts of this compound, which can be useful in ion mobility-mass spectrometry studies. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 117.05462 | 120.2 |
| [M+Na]⁺ | 139.03656 | 128.8 |
| [M-H]⁻ | 115.04006 | 122.5 |
| [M+NH₄]⁺ | 134.08116 | 136.4 |
| [M+K]⁺ | 155.01050 | 127.0 |
| [M+H-H₂O]⁺ | 99.04460 | 115.3 |
Table data sourced from PubChemLite. uni.lu
In mass spectrometry, molecules often break apart into characteristic fragment ions. Analyzing this fragmentation pattern can help to confirm the structure of the compound. For an α-hydroxy acid like this compound, common fragmentation pathways would likely involve the loss of water (H₂O) from the molecular ion, as well as the loss of the carboxyl group (COOH) or formic acid (HCOOH). The cleavage of the bond between the cyclopropyl ring and the adjacent carbon is also a probable fragmentation route. While a specific mass spectrum for this compound is not available in the search results, the principles of fragmentation of similar molecules, such as glycolic acid, can be informative. nist.gov
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography is a definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and the absolute configuration of a chiral molecule. For a chiral compound like (S)-2-cyclopropyl-2-hydroxyacetic acid, X-ray crystallography could be used to unambiguously determine its three-dimensional structure and confirm the 'S' configuration at the chiral center. sigmaaldrich.comresearchgate.net While specific crystallographic data for this compound was not found, this technique remains the gold standard for solid-state structural elucidation.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are essential for studying chiral molecules. cas.cz CD measures the differential absorption of left and right circularly polarized light. For a chiral molecule like this compound, its enantiomers will produce mirror-image CD spectra. This property allows for the determination of the enantiomeric purity of a sample. The application of chiroptical spectroscopy can sometimes be complicated by the formation of aggregates, especially for carboxylic acids. nih.gov However, converting the carboxylic acid to its salt or another derivative can often simplify the spectral analysis. nih.gov High-performance liquid chromatography (HPLC) using a chiral stationary phase is another powerful technique for assessing enantiomeric purity, and can be fine-tuned by adjusting factors like temperature and mobile phase composition. mdpi.com
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Molecular and Electronic Structure Analysis
Quantum chemical calculations are indispensable tools for elucidating the molecular and electronic structure of molecules like 2-Cyclopropyl-2-hydroxyacetic acid. These methods provide insights into the geometry, stability, and reactivity of the compound at an atomic level.
Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and geometry of molecules. For derivatives of cyclopropane (B1198618), DFT calculations, often using basis sets like 6-311G(d,p), are employed to determine optimized molecular structures and the energies of molecular orbitals. mdpi.com These calculations are crucial for understanding the ground state geometries and the spatial arrangement of the cyclopropyl (B3062369), hydroxyl, and carboxylic acid functional groups in this compound.
In substituted cyclopropanes, DFT studies reveal how different substituents influence the geometry of the three-membered ring. For instance, electropositive substituents can affect the aromaticity of the ring, while electronegative groups like the hydroxyl and carboxylic acid in this compound can alter the charge distribution and bond lengths. smu.edu The optimized geometry would likely show a puckering of the cyclopropane ring and specific conformational preferences of the side chain to minimize steric hindrance and optimize electronic interactions.
Table 1: Predicted DFT-Level Descriptors for Carboxylic Acids and Related Compounds (Note: This table is a representative example based on general trends observed in computational studies of carboxylic acids and cyclopropyl derivatives and is not based on direct experimental data for this compound.)
| Descriptor | Predicted Value Range | Significance |
| HOMO Energy (eV) | -6.5 to -7.5 | Indicates susceptibility to electrophilic attack. |
| LUMO Energy (eV) | -0.5 to 0.5 | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap (eV) | 6.0 to 7.0 | Relates to chemical reactivity and stability. mdpi.com |
| Dipole Moment (Debye) | 2.0 to 3.5 | Reflects the overall polarity of the molecule. |
| C-C Bond Lengths (Å) (ring) | 1.50 to 1.52 | Deviations from standard values indicate strain. |
| C-C-C Bond Angle (°) (ring) | ~60 | The acute angle is a primary source of ring strain. nih.gov |
This interactive table allows for sorting and filtering of the predicted descriptor data.
The cyclopropyl group is characterized by significant ring strain, which arises from both angle strain due to the 60° C-C-C bond angles and torsional strain from the eclipsing of C-H bonds. rsc.org The total strain energy of cyclopropane is estimated to be around 115 kJ mol⁻¹. rsc.org This inherent strain results in weaker C-C bonds compared to acyclic alkanes, making the ring susceptible to opening reactions. rsc.org
Computational methods can quantify the strain energy and analyze the nature of the "bent" bonds within the cyclopropane ring. The bond dissociation energy (BDE) for a C-C bond in cyclopropane is significantly lower than in a typical alkane. rsc.org The presence of substituents, such as the hydroxyl and carboxylic acid groups in this compound, can further influence this strain energy. Ab initio calculations have shown that substituents can modulate the ring strain, with some studies suggesting that even with these modifications, the fundamental strain of the three-membered ring remains a dominant feature. nih.govacs.org
Table 2: Comparative Strain Energies of Small Ring Hydrocarbons (Data derived from general literature on cycloalkane strain energies.)
| Cycloalkane | Strain Energy (kJ/mol) | Key Strain Contributions |
| Cyclopropane | 115 | Angle strain, Torsional strain rsc.org |
| Cyclobutane | 111 | Angle strain, Torsional strain rsc.org |
| Cyclopentane | 26 | Minimal angle strain, some Torsional strain |
| Cyclohexane | ~0 | Essentially strain-free in chair conformation |
This interactive table provides a comparison of strain energies across different small-ring cycloalkanes.
Electrostatic potential (ESP) maps are visual tools generated from computational calculations that illustrate the charge distribution within a molecule. youtube.com These maps are particularly useful for predicting how a molecule will interact with other species, such as metal ions. In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles. youtube.com
For this compound, the ESP map would show a high negative potential around the oxygen atoms of the carboxylic acid and hydroxyl groups, making them likely sites for coordination with metal ions. The cyclopropane ring itself, with its unique electronic structure, can also participate in interactions with metals. Computational studies on cyclopeptides containing isoindolinone have demonstrated the utility of ESP analysis in understanding and predicting binding affinities to protein targets, a principle that can be extended to the interaction of this compound with metal catalysts or biological receptors. rsc.org
Mechanistic Studies through Computational Modeling
Computational modeling is a powerful approach to investigate reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.
Understanding a chemical reaction requires identifying the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods can be used to locate and characterize these transition states. Once a TS is located, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the intended species.
For reactions involving this compound, such as ring-opening or esterification, TS localization and IRC analysis would be critical for understanding the reaction mechanism. For example, in a ring-opening reaction, these calculations could elucidate the structure of the activated complex and the energetic barrier to the reaction. researchgate.net Studies on the ring-opening of cyclopropyl ketones and diols have successfully used these methods to understand reaction selectivity. acs.orgnih.gov
Many reactions can proceed through multiple pathways, leading to different products. Computational modeling can be used to calculate the energy profiles of these competing pathways, thereby predicting the major product and explaining the observed selectivity (regio- or diastereoselectivity).
For this compound, which is a chiral molecule, understanding the factors that control diastereoselectivity in its reactions is crucial. Computational studies on the reactions of other chiral cyclic compounds have shown that subtle steric and torsional interactions in the transition state can lead to high levels of diastereoselectivity. researchgate.net For instance, in the case of a metal-catalyzed reaction, modeling could reveal how the catalyst and the substrate interact to favor the formation of one diastereomer over another. Computational investigations into the cycloaddition reactions of cyclopropyl ketones have provided valuable insights into the factors governing stereoselectivity. organic-chemistry.org Similarly, the ring-opening of cyclopropane derivatives can be highly selective, and DFT studies have been instrumental in explaining the observed outcomes. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a well-established practice in modern chemistry. Density Functional Theory (DFT) is a frequently employed method for this purpose. The process typically involves optimizing the molecular geometry of this compound at a chosen level of theory and basis set. Following optimization, the magnetic shielding tensors for each nucleus (¹H and ¹³C) are calculated. These shielding values are then converted to chemical shifts (δ) by referencing them against the computed shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).
The accuracy of these predictions is highly dependent on the computational model chosen, including the functional and basis set, as well as the treatment of solvent effects, often simulated using a Polarizable Continuum Model (PCM). For a molecule like this compound, with its distinct chemical environments—the cyclopropyl ring, the chiral center, the carboxylic acid, and the hydroxyl group—theoretical calculations can help in the assignment of complex NMR spectra.
Hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound, based on general principles and data for similar structural motifs, are presented in the tables below. It is crucial to note that these are illustrative values and actual experimental data may vary.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative Data)
| Proton | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 |
| Hydroxyl (-OH) | 3.0 - 5.0 |
| Methine (α-proton) | 3.5 - 4.5 |
| Cyclopropyl Methine | 0.8 - 1.5 |
| Cyclopropyl Methylene (B1212753) | 0.4 - 1.0 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative Data)
| Carbon | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | 170 - 180 |
| α-Carbon | 70 - 80 |
| Cyclopropyl Methine | 10 - 20 |
| Cyclopropyl Methylene | 5 - 15 |
Conformational Landscape Analysis and Stereochemical Prediction
The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds connecting the cyclopropyl group, the chiral center, and the carboxylic acid moiety. A comprehensive conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This is typically achieved through computational methods such as molecular mechanics or, for higher accuracy, quantum mechanical calculations.
The analysis would reveal the preferred spatial arrangements of the functional groups. Intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups is a key interaction that would significantly influence the conformational landscape, likely leading to more compact, pseudo-cyclic structures being energetically favored.
Advanced Synthetic Applications and Material Science Integration
Role of 2-Cyclopropyl-2-hydroxyacetic Acid as a Chiral Building Block in Organic Synthesis
As a chiral building block, this compound offers a compact and rigid framework that can impart unique conformational constraints on larger molecules. The cyclopropyl (B3062369) group is a recognized bioisostere for phenyl rings and other functional groups in medicinal chemistry, often leading to improved metabolic stability and binding affinity. acs.orgchemenu.com
Precursor to Complex Polycyclic Architectures
The cyclopropyl moiety in this compound can participate in various ring-opening and rearrangement reactions to construct more complex polycyclic systems. Cyclopropane-containing building blocks are known to undergo transformations that can lead to the formation of diverse carbo- and heterocyclic frameworks. nih.govresearchgate.netnih.gov For instance, under thermal or catalytic conditions, the strained three-membered ring can be selectively opened to generate intermediates that can subsequently cyclize to form larger ring systems. While specific examples utilizing this compound are not extensively documented, the reactivity of related cyclopropylideneacetates in Diels-Alder and other cycloaddition reactions to form spirocyclic and fused-ring systems highlights this potential. researchgate.net Such cascade reactions can efficiently build molecular complexity from a simple starting material. researchgate.net
Synthesis of Chiral Amines and Amino Acid Analogues
The α-hydroxy acid moiety of this compound is a direct precursor to valuable chiral α-amino acids and 1,2-amino alcohols, which are fundamental components of many pharmaceuticals and bioactive natural products. nih.govnih.govresearchgate.netkoreascience.krnih.gov The conversion can be achieved through several established synthetic routes:
Reductive Amination: The corresponding α-keto acid, cyclopropylglyoxylic acid, can be synthesized by oxidation of the hydroxyl group. Subsequent reductive amination, often enzyme-catalyzed using amino acid dehydrogenases, can produce cyclopropylglycine with high enantioselectivity. nih.gov
Nucleophilic Substitution: Activation of the hydroxyl group (e.g., through tosylation or mesylation) followed by nucleophilic substitution with an azide (B81097) (N₃⁻) and subsequent reduction provides a pathway to the corresponding α-amino acid.
Aza-Claisen Rearrangement: Highly stereoselective syntheses of β-hydroxy-α-amino acids have been developed from enantiopure α-hydroxy acids using methods like the palladium-catalyzed aza-Claisen rearrangement. rsc.org
These transformations allow the stereospecific introduction of an amino group, leveraging the existing chirality of this compound to produce non-proteinogenic amino acids and their derivatives. frontiersin.orgrsc.orgelsevierpure.com These cyclopropyl-containing amino acids are of significant interest for creating conformationally restricted peptides with enhanced proteolytic stability. acs.org
Table 1: Potential Chiral Amines and Amino Acid Analogues from this compound
| Precursor | Target Molecule | Synthetic Strategy | Potential Application |
| (R/S)-2-Cyclopropyl-2-hydroxyacetic acid | (R/S)-Cyclopropylglycine | Oxidation followed by reductive amination | Peptidomimetics, Chiral Ligands |
| (R/S)-2-Cyclopropyl-2-hydroxyacetic acid | (R/S)-2-Amino-1-cyclopropylethanol | Carboxylic acid reduction, then OH activation and substitution with an amine | Chiral auxiliaries, Pharmaceutical intermediates |
| (R/S)-2-Cyclopropyl-2-hydroxyacetic acid | (2S,3S)- or (2S,3R)-β-Hydroxy-α-amino acid derivatives | Multi-step sequences including stereoselective rearrangements | Components of complex natural products |
Stereoselective Introduction of Functional Groups for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecules for high-throughput screening. This compound can serve as a starting point for DOS due to its multiple functionalization handles. The carboxylic acid and hydroxyl group can be orthogonally protected and then selectively reacted to introduce a variety of functional groups. For example, the Passerini reaction, a three-component reaction between a carboxylic acid, an aldehyde or ketone, and an isocyanide, could be employed to generate α-acyloxy amides, rapidly increasing molecular complexity. wikipedia.org The cyclopropyl ring itself can be derivatized, or it can steer the stereochemical outcome of reactions at the adjacent chiral center, allowing for the creation of libraries of diastereomerically pure compounds.
Potential in Designing and Synthesizing Novel Reagents and Catalysts
Chiral α-hydroxy acids and their derivatives are foundational in the development of chiral ligands for asymmetric catalysis. rsc.org While direct applications of this compound in this context are not prominent in the literature, its structure suggests significant potential. For instance, it could be elaborated into chiral ligands for transition metal catalysts. The combination of a rigid cyclopropyl group and the α-hydroxy acid functionality could be used to create bidentate ligands for stereoselective reductions, oxidations, or carbon-carbon bond-forming reactions. The synthesis of related 2-cyclohexyl-2-hydroxy-2-phenylacetic acid for use as a pharmaceutical intermediate points to the industrial relevance of such structures. google.com
Applications in Polymer Chemistry and Functional Materials
The chemistry of α-hydroxy acids is central to the field of biodegradable polymers, most notably polylactic acid (PLA) and polyglycolic acid (PGA). nih.govgoogle.com These polymers are typically synthesized through the ring-opening polymerization (ROP) of the corresponding cyclic diesters (lactones). libretexts.org
Monomer for Controlled Polymerization Techniques
This compound could, in principle, serve as a monomer for the synthesis of functional polyesters. The synthetic route would likely involve the formation of its corresponding lactone (a cyclopropyl-substituted 1,4-dioxane-2,5-dione) via condensation of two molecules. This functionalized lactone could then undergo ring-opening polymerization (ROP) to yield a polyester (B1180765) with pendant cyclopropyl groups along the polymer backbone.
The introduction of the cyclopropyl group would be expected to significantly alter the properties of the resulting polymer compared to PLA or PGA, potentially affecting its:
Thermal Properties: The rigid cyclopropyl group could increase the glass transition temperature (Tg).
Mechanical Properties: The side chains could influence the crystallinity and mechanical strength of the material.
Degradation Profile: The hydrophobicity of the cyclopropyl group might slow the rate of hydrolytic degradation.
The polymerization of functionalized lactones is an active area of research for creating advanced biomaterials. acs.orgresearchgate.netacs.orgrsc.org By copolymerizing the lactone of this compound with other lactones like lactide or caprolactone, a wide range of copolymers with tunable properties could be accessed. chemrxiv.orgnih.gov
Table 2: Predicted Properties of a Polymer Derived from this compound
| Polymer | Monomer | Potential Synthesis Route | Predicted Properties |
| Poly(cyclopropyl-glycolic acid) | 3,6-dicyclopropyl-1,4-dioxane-2,5-dione | Ring-Opening Polymerization (ROP) | Increased Tg, altered mechanical strength, modified hydrophobicity and degradation rate compared to PLA. |
Modification of Polymer Properties through Cyclopropyl Units
The incorporation of cyclopropyl units into polymer chains is a strategic approach to modify the material's physical and chemical properties. The inherent strain and unique electronic structure of the three-membered ring introduce significant changes to the polymer backbone, affecting characteristics such as thermal stability, crystallinity, and mechanical strength. researchgate.net
Research into the cyclopropanation of existing polymers, such as the modification of syndiotactic 1,2-polybutadiene with diazomethane, has demonstrated that the introduction of cyclopropane (B1198618) groups can transform a crystalline polymer into an amorphous thermoplastic. researchgate.net This change is attributed to the disruption of regular chain packing by the rigid, non-planar cyclopropyl group. The degree of this modification directly influences properties like solution and melt viscosity, glass transition temperature, and thermal stability. researchgate.net
In the synthesis of new polymers, the inclusion of cyclopropane-containing monomers allows for precise control over the final properties. For example, by copolymerizing cyclopropane monomers with 1,4-butanediol, the crystallinity of the resulting polyester can be effectively tuned. researchgate.net Studies have shown that an increasing content of cyclopropyl units generally leads to a decrease in the ultimate tensile strength (UTS) and Young's modulus (E), a direct consequence of reduced polymer crystallinity. researchgate.net However, other research indicates that the introduction of cyclopropane-containing compounds into epoxy resins can considerably improve physical-mechanical, heat-physical, and thermal indices. researchgate.net
Q & A
Q. What are the key physicochemical properties of 2-Cyclopropyl-2-hydroxyacetic acid, and how do they influence laboratory handling?
The compound's carboxylic acid and hydroxyl groups confer polarity, making it soluble in polar solvents (e.g., water, ethanol). Its stability is pH-dependent, requiring storage in a cool, dry environment away from strong oxidizers (e.g., KMnO₄, H₂O₂) to prevent decomposition. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling to avoid skin/eye irritation .
Q. What synthetic routes are commonly employed to prepare this compound?
A standard method involves cyclopropane ring formation via [2+1] cycloaddition, followed by hydroxylation of the intermediate. For example, reacting cyclopropane derivatives with glyoxylic acid under acidic conditions (e.g., H₂SO₄ catalysis) yields the target compound. Reaction monitoring via TLC (silica gel, eluent: ethyl acetate/hexane) ensures completion .
Q. How is this compound characterized spectroscopically?
- NMR : The cyclopropyl protons appear as a multiplet (δ 0.5–1.5 ppm), while the hydroxyl proton (δ 2.5–3.5 ppm) may exchange with D₂O.
- IR : Strong absorption bands at ~2500–3300 cm⁻¹ (O-H stretch) and ~1700 cm⁻¹ (C=O stretch). Cross-referencing with databases like PubChem or Reaxys validates spectral assignments .
Q. What are the primary applications of this compound in organic synthesis?
It serves as a chiral building block for pharmaceuticals (e.g., imidazo[4,5-b]pyridine derivatives) and ligands in asymmetric catalysis. Its hydroxyl and carboxylic acid groups enable functionalization via esterification or amidation .
Q. What safety protocols are critical when handling this compound?
Use fume hoods for volatile reactions, and avoid skin contact with nitrile gloves (tested per EN 374). In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Store in glass containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be enhanced in asymmetric synthesis?
Chiral resolution via diastereomeric salt formation (e.g., using (R)- or (S)-α-methylbenzylamine) or enzymatic kinetic resolution (lipases in non-aqueous media) achieves >99% ee. Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) monitors enantiomeric excess .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?
The electron-withdrawing cyclopropyl group activates the carbonyl carbon, facilitating nucleophilic attack. DFT calculations (B3LYP/6-31G*) reveal a lower activation energy (~15 kJ/mol) compared to non-cyclopropyl analogs. Solvent effects (e.g., DMF vs. THF) further modulate reaction rates .
Q. How should conflicting NMR data (e.g., unexpected splitting patterns) be resolved?
Contradictions may arise from dynamic effects (e.g., hindered rotation of the cyclopropyl ring). Variable-temperature NMR (VT-NMR) between −50°C and 25°C can decouple signals. Alternatively, 2D-COSY and NOESY experiments clarify coupling networks .
Q. What strategies mitigate side reactions during derivatization (e.g., esterification)?
Q. How does the cyclopropyl ring influence the compound’s bioactivity in drug discovery?
The ring’s angle strain enhances binding affinity to enzyme active sites (e.g., kinases) by inducing conformational strain. SAR studies show cyclopropyl analogs exhibit 3–5× higher potency than cyclohexyl derivatives in inhibiting target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
